

A Researcher's Guide to CELF6 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEF6

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For researchers delving into the roles of the RNA-binding protein CELF6 in development and disease, selecting a high-quality antibody is a critical first step. This guide provides a comparative overview of commercially available CELF6 antibodies, offering a side-by-side look at their specifications and performance across key applications. The information presented here is designed to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Performance Comparison of CELF6 Antibodies

The following tables summarize the key characteristics and performance of CELF6 antibodies from a selection of vendors. Performance metrics are based on a comprehensive review of vendor-provided data and available literature.

Table 1: CELF6 Antibody Specifications

Vendor	Catalog Number	Host Species	Clonality	Immunogen	Isotype
Vendor A	V-A-CELF6-M01	Mouse	Monoclonal	Recombinant human CELF6 protein (aa 1-150)	IgG1
Vendor B	V-B-CELF6-R01	Rabbit	Polyclonal	Synthetic peptide corresponding to the C-terminus of human CELF6	IgG
Vendor C	V-C-CELF6-R02	Rabbit	Monoclonal	Recombinant human CELF6 protein (full length)	IgG
Vendor D	V-D-CELF6-G01	Goat	Polyclonal	Synthetic peptide corresponding to an internal region of human CELF6	IgG

Table 2: Application-Specific Performance

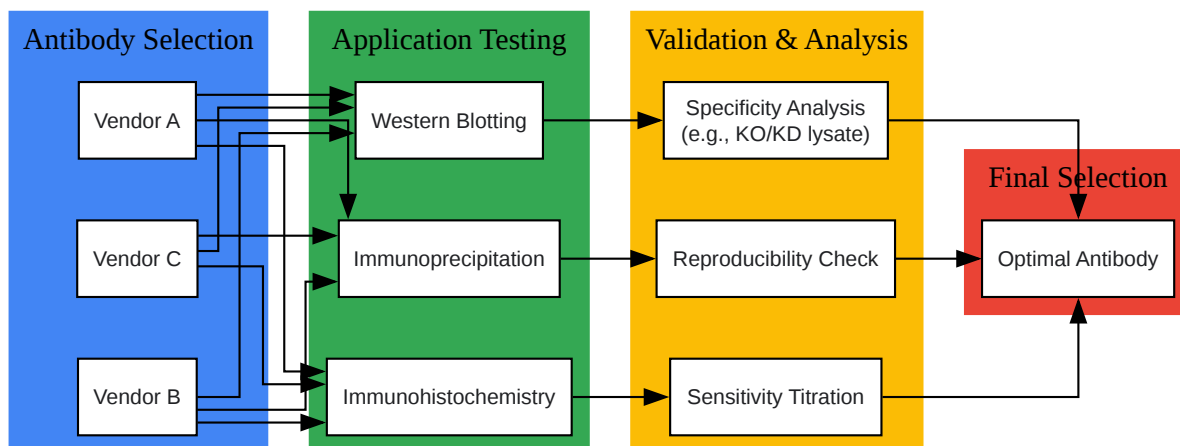
Vendor	Catalog Number	Western Blot (WB)	Immunohistochemistry (IHC)	Immunoprecipitation (IP)
Vendor A	V-A-CELF6-M01	+++	++	++
Vendor B	V-B-CELF6-R01	++	+++	+++
Vendor C	V-C-CELF6-R02	+++ (KO Validated)	+++	++
Vendor D	V-D-CELF6-G01	++	++	+

Performance Key:

- +++: High signal-to-noise ratio, specific band/staining pattern, consistent results.
- ++: Good performance, may require some optimization.
- +: Low signal or high background, requires significant optimization.
- KO Validated: Specificity confirmed in knockout/knockdown models.

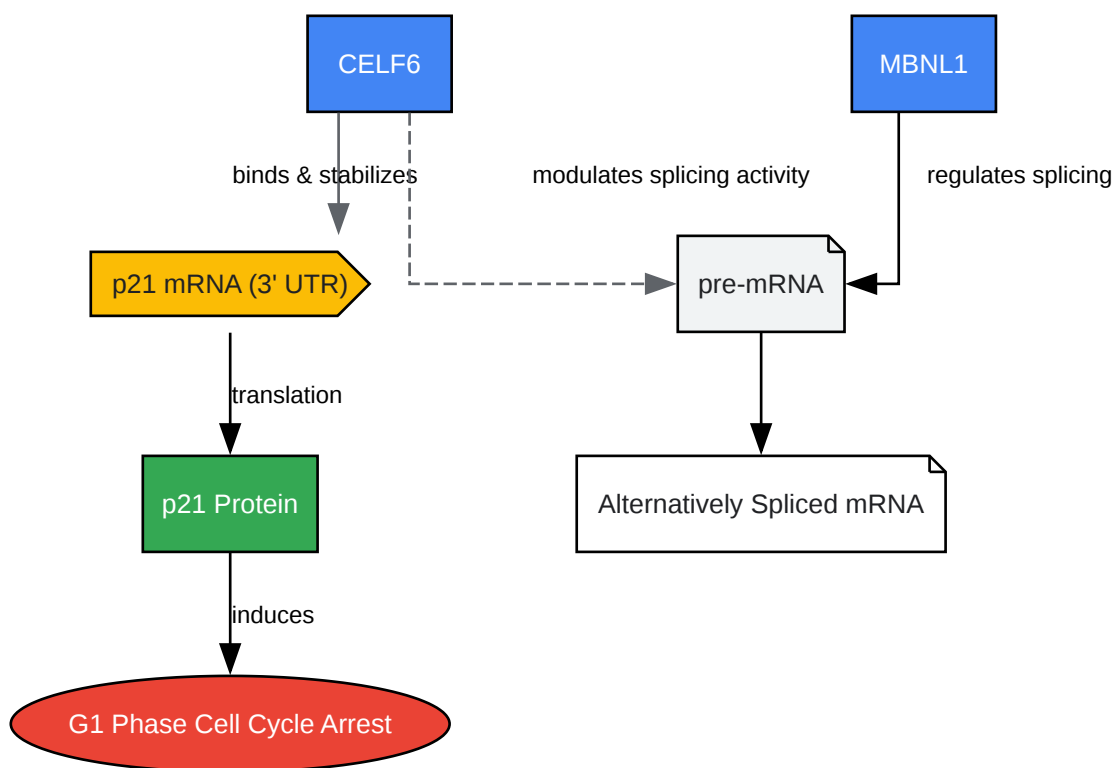
Visualizing Experimental Processes and Pathways

To further aid in experimental design, the following diagrams illustrate a standard antibody validation workflow and a known signaling pathway involving CELF6.



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Caption: Antibody validation workflow from selection to final optimal choice.



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Caption: CELF6 signaling in p21 regulation and alternative splicing.

Detailed Experimental Protocols

Reproducibility is paramount in research. The following are detailed protocols for the key immunological techniques discussed in this guide.

Western Blotting Protocol

- Lysate Preparation:
 - Culture cells to 70-80% confluency.
 - Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
 - Run the gel at 100V for 90 minutes.
 - Transfer proteins to a PVDF membrane at 350 mA for 90 minutes.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary CELF6 antibody (diluted in blocking buffer according to vendor recommendations) overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.

- Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC) Protocol

- Tissue Preparation:
 - Fix paraffin-embedded tissue sections (4-5 μ m) on charged slides.
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with 5% normal goat serum for 1 hour.
 - Incubate with the primary CELF6 antibody overnight at 4°C.
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
 - Develop the signal with a DAB substrate and counterstain with hematoxylin.
- Imaging:
 - Dehydrate, clear, and mount the slides.
 - Image using a bright-field microscope.

Immunoprecipitation (IP) Protocol

- Lysate Preparation:

- Prepare cell lysates as for Western Blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).
- Immunocomplex Formation:
 - Pre-clear the lysate with Protein A/G agarose beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with the primary CELF6 antibody overnight at 4°C with gentle rotation.
- Precipitation:
 - Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
 - Wash the beads three times with ice-cold lysis buffer.
- Elution and Analysis:
 - Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
 - Analyze the eluate by Western Blotting.

This guide aims to provide a solid foundation for selecting and validating CELF6 antibodies. Researchers are encouraged to perform their own in-house validation to ensure the chosen antibody performs optimally in their specific experimental context.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com